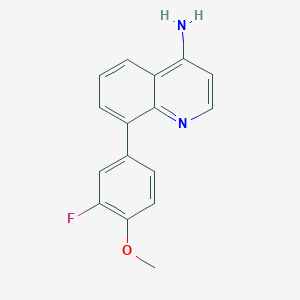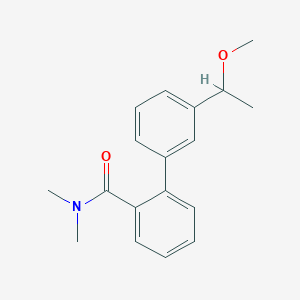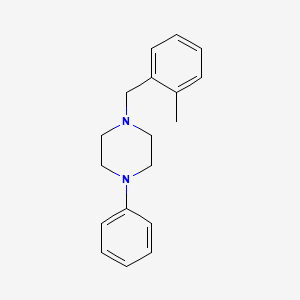![molecular formula C18H26ClN3O4 B5678537 8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678537.png)
8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves complex reactions that require precise control over the reaction conditions to achieve the desired spirocyclic framework. Techniques such as Michael addition, cyclization, and aminomethylation are commonly employed. For instance, efficient synthesis methods have been developed for 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives starting from 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, demonstrating the versatility of synthetic approaches to access diazaspiro[5.5]undecane structures (Khrustaleva et al., 2018).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecanes is characterized by their spirocyclic architecture, which includes a diazabicyclic system. Crystallographic studies provide insights into the three-dimensional arrangement of atoms within these molecules, revealing details such as bond lengths, angles, and conformational preferences. For example, the crystal structure analysis of various diazaspiro[5.5]undecane derivatives has shown that these compounds can exhibit different conformations and intermolecular interactions, contributing to their chemical behavior and reactivity (Zeng et al., 2010).
Chemical Reactions and Properties
Diazaspiro[5.5]undecanes participate in a range of chemical reactions, leveraging their unique structural features for the formation of new bonds and functional groups. These reactions include, but are not limited to, aminomethylation, cyclization, and reactions with diazonium ions, leading to the formation of novel compounds with potential applications in various fields. The reactivity of these spirocyclic compounds is influenced by their electronic structure, steric hindrance, and the presence of functional groups that can act as reaction sites (Rivera & González-Salas, 2010).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecanes, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments and applications. These properties are determined by the molecular structure of the compounds, including their size, shape, and the nature of their functional groups. Studies have shown that the crystal structure of these compounds can influence their melting points and solubility, affecting their suitability for specific applications (Brimble et al., 1997).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecanes, including acidity, basicity, and reactivity towards various reagents, are influenced by their unique spirocyclic structure and the electronic environment of their constituent atoms. These properties play a significant role in their reactivity patterns, dictating how these compounds can be utilized in synthetic strategies and their potential reactivity in biological systems. For instance, the presence of nitrogen atoms within the spirocyclic framework can affect the compound's basicity and nucleophilicity, impacting its behavior in chemical reactions (Clark et al., 1983).
特性
IUPAC Name |
8-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4/c1-25-10-9-22-13-18(7-5-17(22)24)6-2-8-21(12-18)16(23)4-3-14-11-15(19)20-26-14/h11H,2-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSMYROHJYGVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)CCC3=CC(=NO3)Cl)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(3-Chloroisoxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5678461.png)
![N-(sec-butyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5678465.png)

![5-[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyrimidine](/img/structure/B5678480.png)

![N-(2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678491.png)

![5-(2-chloro-4-fluorobenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5678515.png)

![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B5678526.png)
![(1S*,5R*)-3-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5678528.png)
![2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5678534.png)
![4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-(4-methoxyphenyl)-3-methyl-2-piperazinone](/img/structure/B5678538.png)
![4-[(5-phenyl-2-furyl)carbonothioyl]morpholine](/img/structure/B5678542.png)